Comparative LogP Analysis: 2,4-Difluoro vs. 2,6-Difluoro Regioisomer
The computed partition coefficient (LogP) of the 2,4-difluoro substituted compound (3.17) is higher than that reported for the 2,6-difluoro regioisomer (2.997, CAS 1019629-72-1) [1]. This difference indicates that the 2,4-substitution pattern confers greater lipophilicity, which can influence membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.17 (chem-space computed) |
| Comparator Or Baseline | N-[(2,6-difluorophenyl)methyl]cyclopentanamine (CAS 1019629-72-1): LogP = 2.997 |
| Quantified Difference | ΔLogP ≈ +0.17 (target compound is more lipophilic by approximately 0.17 log units) |
| Conditions | Computed/predicted LogP values from vendor databases; not experimentally determined |
Why This Matters
For procurement decisions in a medicinal chemistry program where lipophilicity is a key optimization parameter, the 0.17 LogP unit difference between regioisomers may be sufficient to alter cellular permeability or solubility profiles.
- [1] Chem-space.com. N-[(2,4-difluorophenyl)methyl]cyclopentanamine, CSSB00000196346. CAS 1019481-58-3. LogP 3.17. Available at: https://chem-space.com/CSSB00000196346-49FA60 (accessed 2026). View Source
